molecular formula C7H8N4 B12965288 6-(Hydrazinylmethyl)picolinonitrile

6-(Hydrazinylmethyl)picolinonitrile

Cat. No.: B12965288
M. Wt: 148.17 g/mol
InChI Key: ZHSJUAGIWYNIOA-UHFFFAOYSA-N
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Description

6-(Hydrazinylmethyl)picolinonitrile (CAS: Not explicitly listed in evidence) is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and a hydrazinylmethyl group at position 5. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., 6-(Aminomethyl)picolinonitrile, CAS: 153396-50-0) and derivatives with similar functional groups (e.g., hydrazine-based substituents) are well-documented . These compounds are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and herbicides .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(hydrazinylmethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7(11-6)5-10-9/h1-3,10H,5,9H2

InChI Key

ZHSJUAGIWYNIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylmethyl)picolinonitrile typically involves the reaction of picolinonitrile with hydrazine. The process can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually catalyzed by acids or bases to facilitate the formation of the hydrazinylmethyl group.

Industrial Production Methods: While specific industrial production methods for 6-(Hydrazinylmethyl)picolinonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydrazinylmethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(Hydrazinylmethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylmethyl)picolinonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and participate in various chemical interactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of 6-(Hydrazinylmethyl)picolinonitrile include derivatives with substitutions at the 6-position of the pyridine ring. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent at Position 6 Key Functional Groups Key Applications References
6-(Hydrazinylmethyl)picolinonitrile Hydrazinylmethyl (-CH₂-NH-NH₂) Nitrile, Hydrazine Kinase inhibitor precursors Inferred
6-(Aminomethyl)picolinonitrile Aminomethyl (-CH₂-NH₂) Nitrile, Amine Pharmaceutical intermediates
6-(Chloromethyl)picolinonitrile Chloromethyl (-CH₂-Cl) Nitrile, Chloride Alkylating agents
6-(Trifluoromethyl)picolinonitrile Trifluoromethyl (-CF₃) Nitrile, Fluorine TYK2/JAK1 inhibitors
6-(Ethylthio)picolinonitrile Ethylthio (-S-C₂H₅) Nitrile, Thioether Herbicidal agents
6-(Azidomethyl)picolinonitrile Azidomethyl (-CH₂-N₃) Nitrile, Azide Click chemistry precursors

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Yield (%) IR (C≡N stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) References
N’-(Morpholine-4-carbonothioyl)-6-(piperidin-1-yl)picolinohydrazonamide 177–178 73 1671 (C=N) 7.08 (d, pyridine-H), 12.62 (NH)
6-(Trifluoromethyl)picolinonitrile Not reported 80 Not reported 8.27 (d, pyridine-H), -67.8 (¹⁹F)
6-(Ethylthio)picolinonitrile 50–52 87 Not reported 8.64 (d, pyridine-H), 1.37 (CH₃)
6-(Aminomethyl)picolinonitrile Not reported Not reported Not reported 4.60 (s, CH₂-NH₂)
6-(Chloromethyl)picolinonitrile Not reported Not reported Not reported 4.66 (s, CH₂-Cl)

Notes:

  • Hydrazinylmethyl vs.
  • Chloromethyl vs. Trifluoromethyl : Chloromethyl derivatives are more reactive in nucleophilic substitutions, while trifluoromethyl groups improve metabolic stability and lipophilicity .

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